2-(N-methylcyclopropaneamido)benzoic acid
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Overview
Description
2-(N-methylcyclopropaneamido)benzoic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is known for its unique structure, which includes a benzoic acid moiety linked to a cyclopropane ring via an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methylcyclopropaneamido)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropane-containing amines. One common method includes the acylation of N-methylcyclopropylamine with a benzoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2-(N-methylcyclopropaneamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, potentially altering the compound’s biological activity.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(N-methylcyclopropaneamido)benzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of inflammatory and infectious diseases.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(N-methylcyclopropaneamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s amide bond and cyclopropane ring play crucial roles in its biological activity. It can interact with enzymes and receptors, modulating their functions and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
2-(N-methylcyclopropaneamido)benzoic acid derivatives: These include compounds with different substituents on the benzoic acid or cyclopropane ring, which can alter their chemical and biological properties.
Other benzoic acid derivatives: Compounds like 2-(N-methylamido)benzoic acid and 2-(N-cyclopropylamido)benzoic acid share structural similarities but differ in their substituents.
Uniqueness: this compound is unique due to its specific combination of a benzoic acid moiety and a cyclopropane ring linked via an amide bond. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[cyclopropanecarbonyl(methyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13(11(14)8-6-7-8)10-5-3-2-4-9(10)12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOJOHWMTXGZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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